molecular formula C11H15F3N2O2 B2379359 Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate CAS No. 2054953-35-2

Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate

Cat. No.: B2379359
CAS No.: 2054953-35-2
M. Wt: 264.248
InChI Key: XNJCXTSXEQJGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluorobutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorobutanoate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The trifluorobutanoate group may enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative without the trifluorobutanoate group.

    Ethyl 4,4,4-trifluorobutanoate: Lacks the pyrazole moiety but contains the trifluorobutanoate group.

Uniqueness

Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is unique due to the combination of the trifluorobutanoate group and the dimethylpyrazolyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJCXTSXEQJGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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